Carisoprodol-D7

Catalog No.
S1778613
CAS No.
1218911-16-0
M.F
C12H24N2O4
M. Wt
267.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carisoprodol-D7

CAS Number

1218911-16-0

Product Name

Carisoprodol-D7

IUPAC Name

[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate

Molecular Formula

C12H24N2O4

Molecular Weight

267.37 g/mol

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2

InChI Key

OFZCIYFFPZCNJE-GDXCJPCVSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)NC(C)C

Pharmacokinetic Studies:

Source

[1] Studies on the metabolism of carisoprodol in the dog and rat. Journal of Pharmaceutical Sciences. 1971 Aug;60(8):1236-41. ()

Metabolic Studies:

Carisoprodol-D7 can aid in elucidating the metabolic pathways of Carisoprodol. Researchers can incubate Carisoprodol-D7 with liver microsomes or isolated enzymes to identify the enzymes responsible for its metabolism. By analyzing the resulting metabolites and comparing their mass with the parent compound, scientists can gain insights into the specific metabolic steps involved. This knowledge is essential for understanding potential drug interactions and the development of safer and more targeted therapies [2].

Source

[2] Application of stable isotope techniques in drug metabolism studies. Drug Metab Rev. 2004;36(2):337-62. ()

Carisoprodol-D7 is a deuterated form of carisoprodol, a skeletal muscle relaxant primarily used to treat discomfort associated with acute musculoskeletal conditions. The compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and allows for more precise analytical measurements in clinical toxicology and pharmacokinetic studies. Carisoprodol itself is metabolized into meprobamate, an active metabolite known for its anxiolytic effects. Carisoprodol-D7 is often utilized as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of carisoprodol in biological samples .

Carisoprodol-D7 undergoes similar metabolic pathways as its non-deuterated counterpart. The primary reaction involves the conversion of carisoprodol to meprobamate through the action of cytochrome P450 enzymes, particularly CYP2C19. The presence of deuterium in carisoprodol-D7 can influence the kinetics of these reactions, potentially leading to variations in metabolic rates and pharmacokinetics compared to non-deuterated carisoprodol .

Carisoprodol-D7 can be synthesized through various chemical methods involving the incorporation of deuterium into the carisoprodol structure. One common approach involves the use of deuterated solvents during the synthesis process or employing specific reagents that introduce deuterium at strategic positions within the molecule. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Carisoprodol-D7 serves several important applications:

  • Analytical Reference Standard: It is widely used in toxicology laboratories as a standard for calibrating instruments and validating methods for detecting carisoprodol in biological samples.
  • Pharmacokinetic Studies: Researchers utilize carisoprodol-D7 to study the pharmacokinetics of carisoprodol, providing insights into its absorption, distribution, metabolism, and excretion.
  • Forensic Analysis: In forensic toxicology, it aids in identifying and quantifying carisoprodol in cases involving drug abuse or overdose .

Studies have shown that the metabolism of carisoprodol can be influenced by various factors such as age, sex, and concomitant medications. For instance, co-administration with certain drugs that inhibit CYP2C19 can alter the metabolic ratio of meprobamate to carisoprodol, affecting therapeutic outcomes and potential toxicity . Carisoprodol-D7's use in these studies allows for a more accurate understanding of these interactions due to its stable isotopic labeling.

Several compounds share structural similarities with carisoprodol-D7. Below is a comparison highlighting their uniqueness:

CompoundStructure TypePrimary UseUnique Features
CarisoprodolNon-deuteratedMuscle relaxantCommonly prescribed; potential for abuse
MeprobamateActive metaboliteAnxiolyticDerived from carisoprodol metabolism
DiazepamBenzodiazepineAnxiolytic/sedativeDifferent mechanism; broader therapeutic range
BaclofenGABA-B agonistMuscle relaxantActs on different receptors
TizanidineAlpha-2 adrenergic agonistMuscle relaxantUnique mechanism; less sedating effects

Carisoprodol-D7's distinct feature lies in its isotopic labeling, which provides enhanced accuracy for analytical measurements compared to these similar compounds. This makes it particularly valuable in research settings focused on understanding the pharmacodynamics and pharmacokinetics of muscle relaxants .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

267.21754447 g/mol

Monoisotopic Mass

267.21754447 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-08-15

Explore Compound Types